molecular formula C20H18N4O4S B6579089 3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105249-85-1

3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B6579089
CAS RN: 1105249-85-1
M. Wt: 410.4 g/mol
InChI Key: QLKOGNJSAPWWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is 410.10487624 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(oxolan-2-yl)methyl]-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

X-Chromosomal Short Tandem Repeats (X-STRs)

Abstract: X-STRs are indispensable in specific cases distinct from autosomal and Y chromosome genetic markers. SureID® X37, an innovative six-color fluorescence multiplex detection system, simultaneously amplifies 36 X-STR loci, including DXS6795, DXS7132, DXS8378, DXS10101, DXS10103, and DXS10079. This technology has applications in forensic science, paternity testing, and population genetics .

Drug Metabolism and Nuclear Magnetic Resonance Analysis

Abstract: Deuterated compounds hold significant application value in nuclear magnetic resonance (NMR) analysis and drug metabolism research. Incorporating deuterium at specific positions requires the development of new synthetic methodologies. Regioselective reductive arylation of alkenes with aryl halides, achieving high anti-Markovnikov selectivity, is a promising strategy for site-specific deuterium introduction. However, challenges remain in deuteration rate, scalability, and overall synthetic feasibility .

Biomedical Research and Prosthetic Design

Abstract: Dr. Barry, a researcher in prosthetic design, has contributed to scientific research supported by the National Institutes of Health, the National Science Foundation, the Grass Foundation, and the American Heart Association of Michigan. His work includes patents, over 50 articles in scientific journals, and service on two scientific journal editorial boards .

properties

IUPAC Name

3-(oxolan-2-ylmethyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-19-14-6-1-2-7-15(14)23(20(26)24(19)11-13-5-3-9-27-13)12-17-21-18(22-28-17)16-8-4-10-29-16/h1-2,4,6-8,10,13H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKOGNJSAPWWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tetrahydrofuran-2-yl)methyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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